![molecular formula C7H14O5 B092771 (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol CAS No. 15814-59-2](/img/structure/B92771.png)
(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol
Overview
Description
(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol is a methylated sugar derivative with the molecular formula C7H14O5. It is a type of rhamnose, a naturally occurring deoxy sugar. This compound is known for its role in various biochemical and industrial applications due to its unique structural properties.
Biochemical Analysis
Biochemical Properties
Methyl alpha-D-rhamnopyranoside interacts with various enzymes, proteins, and other biomolecules. It is used in affinity chromatography for the dissociation of Concanavalin A glycoprotein complexes . It also binds to biotin protein to endogenous lectins .
Cellular Effects
It is known to be used in biochemical research, indicating its potential influence on cell function .
Molecular Mechanism
It is known to interact with certain proteins and enzymes, suggesting that it may exert its effects at the molecular level through these interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol can be synthesized through a Fisher glycosylation reaction using methanol. The process involves the reaction of rhamnose with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of methyl alpha-D-rhamnopyranoside follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The compound can be reduced to form different sugar alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acyl chlorides and alkyl halides are often used for substitution reactions.
Major Products
The major products formed from these reactions include various esters, ethers, and alcohol derivatives of methyl alpha-D-rhamnopyranoside .
Scientific Research Applications
Chemistry
In synthetic chemistry, (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol serves as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions allows researchers to modify its structure to create derivatives that may have enhanced properties or functionalities.
Common Reactions:
- Oxidation: Hydroxyl groups can be converted into carbonyl groups.
- Reduction: The compound can be reduced to form sugar alcohols.
- Substitution: Hydroxyl groups can be replaced with other functional groups like esters or ethers.
Biology
In biological research, this compound is utilized in studies of carbohydrate metabolism and enzyme interactions. It acts as a substrate for glycosylation reactions, influencing metabolic pathways involving glycosidases and glycosyltransferases.
Applications in Biology:
- Investigating carbohydrate metabolism.
- Studying enzyme interactions related to glycosylation.
Medicine
The compound has potential applications in drug development and vaccine research. Its structural properties allow it to act as a model compound for understanding how sugars interact with biological systems.
Medical Research Uses:
- Development of drug formulations.
- Utilization as a vaccine adjuvant.
Industry
In industrial contexts, this compound is employed in the production of agrochemicals and pesticides due to its reactivity and ability to form derivatives that enhance efficacy.
Case Study 1: Synthesis and Characterization
A study demonstrated the synthesis of this compound via Fischer glycosylation using methanol in the presence of an acid catalyst under reflux conditions. The resulting compound exhibited high purity and was characterized using NMR spectroscopy.
Research into the biological activity of this compound highlighted its role in modulating enzyme activity related to carbohydrate metabolism. In vitro assays indicated significant interactions with glycosidases.
Mechanism of Action
The mechanism by which methyl alpha-D-rhamnopyranoside exerts its effects involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosylation reactions, influencing various metabolic pathways. Its molecular targets include glycosidases and glycosyltransferases, which play crucial roles in carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
- Methyl alpha-L-rhamnopyranoside
- Methyl 6-deoxy-alpha-L-mannopyranoside
- Myricetin 3-O-alpha-L-rhamnopyranoside
- Myricetin 4’-O-alpha-L-rhamnopyranoside
Uniqueness
(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. Its ability to undergo regioselective derivatization makes it particularly valuable in synthetic chemistry .
Biological Activity
(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol is a methylated sugar derivative with the molecular formula CHO. This compound is a type of rhamnose and has garnered attention for its potential biological activities and applications in various fields such as biochemistry and pharmacology.
- Molecular Formula : CHO
- Molecular Weight : 174.18 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors in biological systems. It acts as a substrate for glycosylation reactions and influences various metabolic pathways. Key molecular targets include glycosidases and glycosyltransferases involved in carbohydrate metabolism .
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has been shown to possess antioxidant properties which may protect cells from oxidative stress.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
- Antimicrobial Properties : Studies suggest that it can inhibit the growth of certain bacteria and fungi.
- Potential Antidiabetic Effects : Its role in carbohydrate metabolism positions it as a candidate for further investigation in diabetes management .
Case Studies and Research Findings
Recent studies have explored the biological implications of this compound:
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Activity
A study conducted on the antioxidant activity of various sugar derivatives including this compound showed significant radical scavenging activity compared to standard antioxidants like ascorbic acid. The compound demonstrated a dose-dependent response in reducing oxidative stress markers in vitro.
Case Study 2: Anti-inflammatory Effects
In vitro assays revealed that this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential application in inflammatory diseases.
Properties
IUPAC Name |
(2S,3S,4S,5S,6R)-2-methoxy-6-methyloxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6+,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWCAVRRXKJCRB-VEIUFWFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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